molecular formula C7H5BrFNO3 B12958901 (2-Bromo-6-fluoro-3-nitrophenyl)methanol

(2-Bromo-6-fluoro-3-nitrophenyl)methanol

Cat. No.: B12958901
M. Wt: 250.02 g/mol
InChI Key: MPTSKNTVPXGPLZ-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluoro-3-nitrophenyl)methanol is a halogenated aromatic compound with the molecular formula C₇H₅BrFNO₃ (molecular weight: 250.03 g/mol). Its structure features a benzene ring substituted with bromine (position 2), fluorine (position 6), a nitro group (position 3), and a hydroxymethyl (-CH₂OH) group. This combination of electron-withdrawing groups (Br, F, NO₂) and the polar hydroxymethyl moiety confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

IUPAC Name

(2-bromo-6-fluoro-3-nitrophenyl)methanol

InChI

InChI=1S/C7H5BrFNO3/c8-7-4(3-11)5(9)1-2-6(7)10(12)13/h1-2,11H,3H2

InChI Key

MPTSKNTVPXGPLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-fluoro-3-nitrophenyl)methanol typically involves the nitration of a bromofluorobenzene derivative followed by reduction and subsequent functional group transformations. One common method includes:

    Nitration: The bromofluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Functional Group Transformation: The amino group is then converted to a hydroxyl group through diazotization followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions is common to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluoro-3-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of (2-Bromo-6-fluoro-3-nitrophenyl)formaldehyde.

    Reduction: Formation of (2-Bromo-6-fluoro-3-aminophenyl)methanol.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-6-fluoro-3-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluoro-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares (2-Bromo-6-fluoro-3-nitrophenyl)methanol with analogous compounds, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features/Applications
This compound C₇H₅BrFNO₃ 250.03 Br (2), F (6), NO₂ (3), -CH₂OH Antibacterial, enzyme inhibition
(2-Chloro-3-fluoro-6-nitrophenyl)methanol C₇H₄ClFNO₃ 219.56 Cl (2), F (3), NO₂ (6), -CH₂OH Nitro group at position 6; used in anti-infective research
(2-Bromo-3-(trifluoromethyl)phenyl)methanol C₈H₆BrF₃O 255.03 Br (2), CF₃ (3), -CH₂OH Enhanced lipophilicity; synthetic building block
(2-Bromo-6-fluorophenyl)methanol C₇H₆BrFO 205.03 Br (2), F (6), -CH₂OH Lacks nitro group; lower reactivity
(3-Bromo-2-fluorophenyl)methanol C₇H₆BrFO 205.03 Br (3), F (2), -CH₂OH Different halogen positions; moderate antibacterial activity

Physicochemical Properties

  • Lipophilicity (LogP): The nitro group in this compound reduces lipophilicity compared to non-nitro analogs like (2-Bromo-3-(trifluoromethyl)phenyl)methanol (LogP ~2.5 vs. ~3.2) . This impacts bioavailability and membrane permeability.
  • Reactivity: The nitro group enables reduction to reactive intermediates (e.g., hydroxylamines), a feature absent in compounds like (2-Bromo-6-fluorophenyl)methanol. This property is critical for prodrug activation or cytotoxic effects .
  • Thermal Stability: Halogen and nitro substituents increase thermal stability. For example, (2-Chloro-3-fluoro-6-nitrophenyl)methanol decomposes at 220°C, while non-nitro analogs degrade at lower temperatures .

Key Differentiators of this compound

Substituent Synergy: The combination of Br, F, and NO₂ creates a unique electronic environment, enhancing electrophilic substitution reactivity compared to mono- or di-substituted analogs.

Nitro-Driven Applications: Unlike simpler halogenated methanols, the nitro group enables applications in redox-active therapies (e.g., antiparasitic drugs) .

Positional Isomerism: The specific placement of substituents (Br at position 2, NO₂ at 3) distinguishes it from isomers like (3-Bromo-2-fluorophenyl)methanol, which show reduced bioactivity .

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